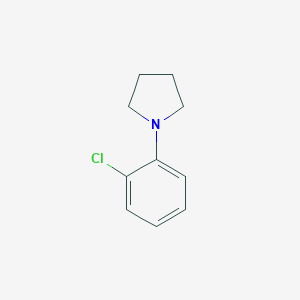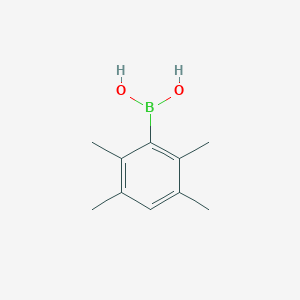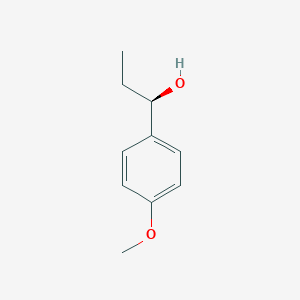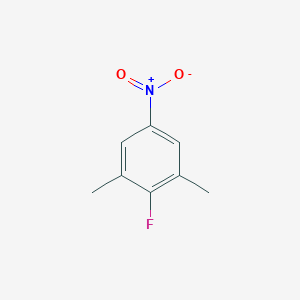
1-(2-chlorophenyl)Pyrrolidine
Overview
Description
1-(2-chlorophenyl)Pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
1. Stereoselective Behavior in Cardiovascular Applications
1-(2-chlorophenyl)Pyrrolidine derivatives, like 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, have been studied for their stereoselective behavior and potential use in cardiovascular applications. They act as blockers of cardiovascular L-type calcium channels and exhibit distinct functional, electrophysiological, and binding properties based on their stereochemistry, making them relevant in cardiac and vascular research (Carosati et al., 2009).
2. Role in Synthesis of Pyrrolidine Derivatives
This compound compounds are utilized in the synthesis of various pyrrolidine derivatives. For example, acid-catalyzed reactions involving 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine and phenols lead to the formation of new 1-(arylsulfonyl)pyrrolidines. This process is significant for creating pyrrolidine-1-sulfonylarene derivatives, which are important in various chemical synthesis applications (Smolobochkin et al., 2017).
3. Structural Studies and Molecular Interactions
The molecular structure of this compound derivatives, such as 1-(p-Chlorophenyl)-5-oxo-3-(2-thienyl)-pyrrolidine-2-carboxylic acid, has been a subject of study. These structures are analyzed for their conformational properties and stabilized by various hydrogen bonds, contributing to our understanding of molecular interactions and crystal structures (Jayanta K. Ray et al., 1997).
4. Synthesis and Characterization in Coordination Chemistry
The synthesis and characterization of complexes involving this compound derivatives, such as [CoIII(salophen)(amine)2]ClO4 where amine includes pyrrolidine, is significant in coordination chemistry. These studies provide insights into the molecular structure and interactions of such complexes, useful in materials science and inorganic chemistry (Amirnasr et al., 2001).
5. Applications in Process Development and Manufacturing
This compound derivatives are also relevant in process development and manufacturing. For instance, the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in manufacturing certain inhibitors, showcases the practical application of these compounds in industrial chemistry (Kopach et al., 2010).
Mechanism of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . For example, compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, was found to inhibit COX-2 with an IC50 value of 1 µM .
Safety and Hazards
The safety data sheet for a similar compound, 2-(4-Chlorophenyl)pyrrolidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design of new pyrrolidine compounds, taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
properties
IUPAC Name |
1-(2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVASMRRCMIHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)


![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)


![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)